Incensole acetate

Description

Historical Context and Traditional Ethnobotanical Applications of Boswellia Resins

The resin derived from Boswellia trees has a long and rich history of use across various cultures for medicinal, religious, and cosmetic purposes. banyanbotanicals.comnih.gov Frankincense, the common name for this resin, has been a highly valued commodity since ancient times, traded across regions from sub-Sahara Africa to the Middle East. nih.gov Ancient texts and traditions highlight its use in religious ceremonies, where the burning of frankincense was believed to signify the presence of deities or to facilitate prayer. nih.govnih.gov

Beyond its spiritual significance, Boswellia resin has been widely recognized for its medicinal properties in traditional medicine systems, including Ayurveda. banyanbotanicals.comnih.govoup.com Traditional applications have included the treatment of inflammatory conditions, wound healing, and addressing various ailments of the digestive and respiratory tracts. banyanbotanicals.comoup.comdarwin-nutrition.fr Some historical accounts also suggest psychoactive effects, with descriptions ranging from tranquilizing effects to alterations in sensory perception. nih.govexamine.com

Identification and Isolation of Incensole (B1241747) Acetate (B1210297) as a Distinct Bioactive Constituent

For a considerable period, the therapeutic effects of Boswellia resin were primarily attributed to boswellic acids, a group of pentacyclic triterpenes. nih.govpsu.eduoup.com However, more recent research, often employing bioassay-guided fractionation, has led to the identification and isolation of other bioactive compounds, including incensole acetate and its non-acetylated precursor, incensole. psu.eduoup.comnih.gov

Incensole was first isolated in 1966 from Boswellia carteri resin. psu.eduwikipedia.org Subsequent investigations identified this compound as another significant component. psu.edu These compounds were recognized as potential biomarkers for certain Boswellia species. psu.eduwikipedia.org The isolation process typically involves extracting the Boswellia resin with organic solvents like petroleum ether or diethyl ether, followed by chromatographic separation techniques to isolate the individual constituents. psu.edubris.ac.uk

Chemical Classification and Structural Features of this compound in a Research Context

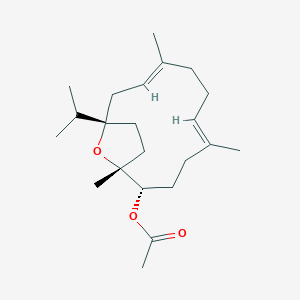

This compound is chemically classified as a macrocyclic diterpenoid. nih.gov Diterpenes are a class of organic compounds composed of four isoprene (B109036) units, typically having the molecular formula C20H32. This compound, with the molecular formula C22H36O3, is an acetylated form of incensole (C20H34O2). wikipedia.orgnih.govchemeo.commedchemexpress.comglentham.comnist.govnist.gov

Its structure features a 14-membered ring system, characteristic of cembranoid diterpenes. The acetate group is attached to a hydroxyl group on the diterpene core. The specific stereochemistry of this compound is defined by its IUPAC name: [(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate. nih.gov

Key chemical and physical properties of this compound relevant to research are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆O₃ | PubChem, Cheméo, MCE |

| Molecular Weight | 348.5 g/mol (Computed) / 348.52 g/mol | PubChem, Cheméo, MCE |

| CAS Registry Number | 34701-53-6 | PubChem, Cheméo, MCE |

| XLogP3 | 4.7 (Computed) | PubChem |

| Water Solubility (log10WS) | -6.15 (Crippen Calculated) | Cheméo |

| Octanol/Water Partition Coefficient (logP) | 5.349 (Crippen Calculated) | Cheméo |

Current Research Landscape and Academic Significance of this compound

Current research on this compound extends beyond its traditional uses, focusing on elucidating its specific molecular targets and pharmacological activities. While boswellic acids were historically considered the primary active compounds, this compound and incensole are now recognized as significant contributors to the biological effects of Boswellia resin. psu.eduoup.comwikipedia.org

A key area of investigation is the anti-inflammatory activity of this compound. Studies have shown that it can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in inflammatory responses. examine.compsu.eduoup.comnih.govchemfaces.comresearchgate.net This inhibition appears to involve the disruption of TAK/TAB-mediated IκB kinase (IKK) activation loop phosphorylation. psu.edunih.gov

Beyond inflammation, research has explored the neurobiological effects of this compound. It has been identified as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) ion channel, which is expressed in both the skin and the brain. nih.govdarwin-nutrition.froup.comwikipedia.orgbris.ac.ukchemfaces.comcaymanchem.com Activation of TRPV3 channels in the brain has been linked to anxiolytic and antidepressant-like effects in animal models. nih.govoup.comwikipedia.orgchemfaces.comcaymanchem.com Furthermore, this compound has demonstrated neuroprotective effects in models of traumatic brain injury and ischemic neuronal damage, potentially mediated by its anti-inflammatory properties and modulation of TRPV3 channels. oup.comchemfaces.comresearchgate.netcaymanchem.commedchemexpress.comglpbio.com

The academic significance of this compound lies in its potential as a lead compound for the development of novel therapeutics targeting inflammation and neurological disorders. Its distinct chemical structure and mechanism of action, particularly its interaction with TRPV3 channels and NF-κB pathways, make it a valuable subject for further pharmacological and medicinal chemistry research. psu.eduoup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBACKJYWZTKCA-XSLBTUIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901308 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-53-6 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Extraction, and Analytical Characterization Methodologies

Sourcing and Preparation of Botanical Materials for Incensole (B1241747) Acetate (B1210297) Research

The genus Boswellia comprises numerous species, each exhibiting variations in the composition and yield of their oleogum resins. Effective sourcing and preparation of these botanical materials are the foundational steps for isolating incensole acetate.

Varietal and Species-Specific Analysis within the Genus Boswellia

The concentration of secondary metabolites, including this compound, varies significantly among different Boswellia species and even within the same species depending on micro- and macroclimatic conditions. researchgate.netplazi.org Boswellia papyrifera, found in Ethiopia, Eritrea, and Sudan, and Boswellia elongata from Yemen are characterized by a high content of both incensole and this compound. plazi.org In contrast, studies on Boswellia carterii (often considered synonymous with Boswellia sacra) have shown conflicting results regarding this compound content, with some reports indicating its presence and others its absence, possibly due to species misidentification or variations in analytical methods. plazi.org Boswellia sacra is noted for its high content of acetyl-keto-beta boswellic acid, along with monoterpenes and sesquiterpenes. researchgate.net Boswellia serrata shows different concentrations of boswellic acids compared to B. sacra and B. papyrifera. researchgate.net

While this compound is a key component in some species, other compounds like boswellic acids (such as α-boswellic acid and β-boswellic acid) are also prevalent and their concentrations vary across the genus. researchgate.netresearchgate.netnih.govnih.gov The diverse array of volatile constituents, with over 300 reported in essential oils and more than 100 diterpenes and triterpenes in the genus, highlights the chemical complexity that researchers navigate when targeting specific compounds like this compound. researchgate.net

Optimization of Resin and Essential Oil Collection for Compound Yield

The collection method of frankincense resin involves making incisions in the trunk of the Boswellia tree, allowing the milky substance to ooze out and harden upon exposure to air. plazi.org The physical and chemical properties of the collected resin can vary, influencing its commercial value and the yield of specific compounds. plazi.org

Optimization of collection for maximum this compound yield would ideally involve selecting species known for high concentrations, such as B. papyrifera and B. elongata. plazi.org While specific detailed protocols for optimizing collection solely for this compound yield were not extensively detailed in the search results, the general principle of utilizing high-yielding species and potentially considering environmental factors influencing metabolite production is implied by the observed variations in compound content. researchgate.netplazi.org

Advanced Extraction Protocols for this compound

Extracting this compound from the complex matrix of Boswellia resin requires efficient and selective methodologies. Various solvent-based approaches and bioassay-guided strategies have been employed.

Comparative Solvent-Based Extraction Efficiencies

Different solvents exhibit varying efficiencies in extracting this compound. Petroleum ether is a commonly used solvent for initial extraction of crude metabolites from Boswellia bark or resin. utwente.nlpsu.edu Studies have shown that the choice of solvent significantly affects the chemical composition of the extract. researchgate.net

Research comparing solvent efficiencies for this compound extraction from Boswellia papyrifera resin demonstrated that a methanol (B129727) extract yielded the highest amount (32.87%), followed by n-hexane (14.66%) and ethyl acetate (2.84%). researchgate.net This suggests that polar solvents like methanol can be more effective for extracting this compound from this specific species' resin.

Supercritical carbon dioxide extraction has also been explored, with reported this compound contents of 26.2% at 90 bar and 45 °C, and around 30.9-32.0% at 120 bar and varying temperatures (45-60 °C) from Boswellia carterii (potentially B. papyrifera). plazi.org Hydro-distillation of Boswellia carterii (again, potentially B. papyrifera) yielded a lower this compound content of 13.0%. plazi.org

Here is a summary of reported extraction efficiencies for this compound:

| Boswellia Species (Reported) | Extraction Method | Solvent | This compound Content (%) | Source |

| B. papyrifera | Solvent Extraction | Methanol | 32.87 | researchgate.net |

| B. papyrifera | Solvent Extraction | n-hexane | 14.66 | researchgate.net |

| B. papyrifera | Solvent Extraction | Ethyl acetate | 2.84 | researchgate.net |

| B. carterii (likely B. papyrifera) | Supercritical CO2 Extraction | CO2 | 26.2 (90 bar, 45 °C) | plazi.org |

| B. carterii (likely B. papyrifera) | Supercritical CO2 Extraction | CO2 | 30.9-32.0 (120 bar, 45-60 °C) | plazi.org |

| B. carterii (likely B. papyrifera) | Hydro-distillation | Water | 13.0 | plazi.org |

Note: Some studies referencing Boswellia carterii may have actually used Boswellia papyrifera due to potential confusion between the species. plazi.org

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful approach used to isolate compounds with specific biological activities. In the context of this compound, this strategy has been employed to identify it as an inhibitor of NF-κB activation, a key pathway involved in inflammation. psu.eduresearchgate.netnih.gov

One study utilized an assay measuring the inhibition of IκBα degradation in TNFα-stimulated HeLa cells to guide the fractionation of Boswellia carterii resin extract. psu.eduresearchgate.net Initial extraction with petroleum ether was followed by solvent partitioning into acid and non-acid fractions. psu.edu The active components, which inhibited IκBα degradation, were localized in the non-acid fraction. psu.edu Further fractionation of this active fraction, guided by the same bioassay, led to the identification and isolation of this compound and incensole as the inhibitors. psu.eduresearchgate.net This demonstrates the effectiveness of bioassay-guided fractionation in pinpointing this compound within complex botanical extracts based on its desired biological effect.

Another study on Boswellia dalzielii stem bark also employed a bioactivity-guided fractionation method, focusing on antimicrobial and antioxidant activities. While this study primarily isolated incensole (the non-acetylated form), it highlights the application of this strategy within the Boswellia genus for isolating bioactive compounds. researchgate.netajol.infocapes.gov.brsid.ir

Methodologies for Isolation and Purification of this compound

Following initial extraction, further isolation and purification steps are necessary to obtain pure this compound. Various chromatographic techniques are commonly employed for this purpose.

After petroleum ether extraction and solvent partitioning, silica (B1680970) column chromatography has been used to fractionate the non-acidic extract containing this compound. psu.edu Elution with solvent mixtures, such as diethyl ether in petroleum ether, allows for the separation of different compounds. psu.edu

Flash chromatography is another technique utilized for the isolation of this compound. researchgate.netunipi.it Following flash chromatography, further purification can be achieved using instrumental preparative chromatography, including preparative HPLC. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a key technique for both purification and analytical characterization of this compound. psu.eduresearchgate.net Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water has been successfully used to obtain pure this compound. psu.edu HPLC coupled with a UV absorbance detector or a Photo-Diode Array detector is employed to monitor the separation and analyze the purified compound. psu.edu

Other chromatographic methods mentioned in the context of isolating compounds from Boswellia species, which could be applicable to this compound depending on the extraction fraction, include column chromatography on silica gel with various gradient elution systems (e.g., n-hexane-CH2Cl2-EtOAc-MeOH) and preparative thin-layer chromatography (TLC). ajol.inforesearchgate.net Gel filtration has also been reported in the isolation of incensole. researchgate.netajol.info

The structure elucidation of isolated this compound is typically performed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments (such as 1H-NMR, 13C-NMR, COSY, HETCOR, COLOC, and NOESY), is essential for determining the structural features of the molecule. psu.eduresearchgate.netajol.infoajol.info Mass spectrometry, such as Electrospray ionization and high-resolution mass spectral analysis or fast atom bombardment mass spectrometry (FAB-MS), provides information about the molecular weight and fragmentation pattern. psu.eduresearchgate.netajol.infoajol.info

Near-infrared (NIR) spectroscopy coupled with partial least squares (PLS) regression has also been explored as a rapid and non-destructive method for the quantitative analysis of this compound in Boswellia papyrifera resin, with results showing agreement with HPLC analysis. researchgate.net

Chromatographic Separation Techniques (e.g., Column, Flash Chromatography)

Column chromatography is a widely employed technique for the separation of this compound from complex mixtures. psu.eduscienceijsar.comajol.infonih.gov In this method, the crude extract is loaded onto a column packed with a stationary phase, typically silica gel. psu.edunih.govutwente.nl The compounds are then eluted using a mobile phase, which is a solvent or a mixture of solvents. psu.edunih.govutwente.nl

Flash column chromatography, a faster form of column chromatography, is also utilized for the purification of this compound. unipi.itutwente.nl This technique uses slightly increased pressure to push the solvent through the column, leading to quicker separations. utwente.nl Different solvent systems are employed as the mobile phase, such as mixtures of n-hexane and ethyl acetate or petroleum ether and diethyl ether, with varying ratios used to selectively elute different compounds based on their polarity. unipi.itpsu.edu Fractions are collected, and their composition is often monitored using techniques like Thin Layer Chromatography (TLC) to identify fractions containing this compound. ajol.infonih.gov

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purity

For obtaining high-purity this compound, Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique. psu.edunih.gov HPLC provides high resolving power, allowing for the separation of closely related compounds and the isolation of the target compound in a highly pure form. researchgate.net

In a reported method for obtaining pure this compound, HPLC separation was performed using a C18 column with a UV absorbance detector. psu.edu The mobile phase consisted of a gradient of acetonitrile and water. psu.edu This method successfully yielded pure this compound. psu.edu Preparative RP-HPLC (Reversed-Phase HPLC) is also mentioned as a method for final isolation and achieving high purity. nih.gov Purity levels exceeding 99% have been reported for this compound purified by HPLC. medchemexpress.comselleckchem.com

Comprehensive Spectroscopic and Spectrometric Structural Elucidation

Once isolated, the structure of this compound is elucidated and confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure and configuration of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. unipi.itscienceijsar.comajol.infoscispace.com

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types of protons and carbons present in the molecule and their chemical environments. unipi.itscienceijsar.comajol.info For this compound, ¹H and ¹³C NMR spectra are consistent with its structure. medchemexpress.com

2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial information about the connectivity of atoms within the molecule. unipi.it COSY reveals proton-proton couplings, HSQC correlates protons directly attached to carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds. unipi.it These experiments are essential for piecing together the molecular framework and confirming the relative configuration of the diterpene structure. unipi.itscienceijsar.comajol.infoscispace.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, thus confirming its molecular formula. wikipedia.orgajol.infonih.govnih.gov Electron Ionization (EI) MS is a common technique used in conjunction with Gas Chromatography (GC-MS). psu.eduajgreenchem.com

The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. nih.govajgreenchem.comresearchgate.net Fragmentation patterns observed in the mass spectrum provide additional structural information. For example, a characteristic fragment ion peak at m/z = 288 is observed, corresponding to the loss of an acetic acid group (C₂H₄O₂) from the molecular ion. ajgreenchem.comresearchgate.net Another fragment ion peak at m/z = 305 can result from the cleavage of the isopropyl group. ajgreenchem.comresearchgate.net These fragmentation pathways support the proposed structure of this compound. ajgreenchem.com LC-ESI-MS has also been used, indicating a molecular ion peak at 348 amu, consistent with the molecular weight of this compound (C₂₂H₃₆O₃). nih.gov

X-ray Crystallography for Absolute Configuration Determination

While this compound itself has been reported to resist crystallization, X-ray crystallography is a powerful technique for unequivocally determining the absolute configuration of crystalline compounds. unipi.it Although direct X-ray analysis of this compound crystals may be challenging, the absolute configuration of related crystalline derivatives, such as 5-epi-incensole synthesized from this compound, has been established using single crystal X-ray analysis. unipi.itscispace.com This provides valuable insights into the stereochemistry of the incensole diterpene scaffold. unipi.itscispace.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Studies

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy are chiroptical methods used to determine the absolute configuration of chiral molecules in solution and solid states. unipi.itscispace.comrsc.orgzenodo.org These techniques measure the differential absorption of left and right circularly polarized light. rsc.org

For compounds related to this compound, such as 5-epi-incensole, ECD and VCD studies have been performed to confirm their absolute configuration, often in combination with X-ray crystallography and theoretical calculations (e.g., TDDFT). unipi.itscispace.comrsc.org These studies are particularly useful for molecules with suitable chromophores (groups that absorb UV-Vis light for ECD) or vibrational modes (for VCD). unipi.itrsc.org Even in the presence of weak chromophores like non-conjugated alkene groups, ECD and VCD, sometimes in solid-state, can provide definitive information about absolute stereochemistry. unipi.itscispace.comrsc.org

Quantitative Analytical Methods for this compound in Research Samples

Accurate quantification of this compound in Boswellia resins and extracts is essential for research purposes, including chemotaxonomic studies and investigations into its biological effects. Several analytical techniques have been employed for this purpose, offering varying levels of sensitivity, specificity, and throughput.

Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-DAD-HPLC)

Reversed-Phase High-Performance Liquid Chromatography coupled with Diode Array Detection (RP-DAD-HPLC) is a widely used method for the quantitative analysis of this compound. researchgate.netnih.gov This technique separates compounds based on their differing affinities for a stationary phase and a mobile phase, with the DAD detector providing absorbance data across a range of wavelengths, allowing for the detection and quantification of this compound.

A reported RP-DAD-HPLC method for the quantification of incensole and this compound utilizes a C18 column and a mobile phase composed of acetonitrile and water. researchgate.netpsu.edu A gradient elution method involving increasing concentrations of acetonitrile over time has been successfully applied for the separation of this compound. psu.edu This method has been indicated as suitable for the quantification of incensole and this compound, suggesting their utility as typical biomarkers for Boswellia papyrifera. researchgate.netnih.gov Another reported RP-DAD-HPLC method for this compound analysis uses a YMC-Pack Pro C18 RS column with a methanol/water (95:5) eluent, resulting in a retention time of 28.5 minutes for this compound. HPLC-DAD-ESI-MS/MS has also been used for qualitative and quantitative determination of compounds, including diterpenes like incensole and this compound, in Boswellia sacra and B. serrata extracts. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including this compound. psu.edu GC-MS separates compounds based on their boiling points and interaction with the stationary phase in a capillary column, while the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.

GC-MS analysis of Boswellia resins has revealed this compound as a component with high content. A typical GC-MS method involves using a non-polar or slightly polar column, such as an SPB-5 column. psu.edu The temperature program often starts at a low temperature and increases gradually to elute compounds with higher boiling points. psu.edu Mass spectral data provides characteristic fragmentation patterns that aid in the identification and quantification of this compound. For instance, the mass spectrum of this compound has been reported to show a molecular ion signal at m/z = 348, with fragment ion peaks corresponding to the loss of an acetic acid group (m/z = 288) and the cleavage of an isopropyl group (m/z = 305, followed by m/z = 245). researchgate.net GC-MS is also used to identify chemotaxonomy marker components in the essential oils of different Boswellia species. nih.govdntb.gov.ua

Near Infrared (NIR) Spectroscopy Coupled with Partial Least Squares Regression (PLSR) for Rapid Quantification

Near Infrared (NIR) spectroscopy, when coupled with Partial Least Squares Regression (PLSR), offers a rapid and non-destructive approach for the quantitative analysis of this compound in Boswellia resins. researchgate.netoptica.orgmaqsurah.com NIR spectroscopy measures the absorbance of light in the near-infrared region, which is related to the vibrational modes of molecular bonds. PLSR is a multivariate statistical method used to build a calibration model that correlates the NIR spectral data with the concentration of the analyte of interest.

This method has been explored for the fast quantification of this compound in the resins of various Boswellia species. researchgate.netoptica.orgmaqsurah.com Studies have shown that the results obtained by non-destructive NIR spectroscopy are in agreement with those obtained by HPLC, suggesting its potential as an alternative method for the fast quantitative analysis of this compound in species like B. papyrifera. researchgate.netoptica.orgmaqsurah.com A PLSR model built from NIR spectral data has shown good correlation and prediction capabilities for incensole content in Boswellia species. nih.gov

Thin Layer Chromatography (TLC) for Screening and Semiquantitative Analysis

Thin Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid technique often used for the screening and semi-quantitative analysis of compounds like this compound in complex mixtures such as Boswellia extracts. researchgate.netutwente.nl TLC separates compounds based on their differential migration on a thin layer of stationary phase (e.g., silica gel) as a mobile phase moves up the plate. Compounds are visualized using UV light or staining reagents.

TLC can be used to visualize the presence of this compound in Boswellia species. researchgate.netresearchgate.net A reported TLC method for the differentiation of Boswellia species utilizes silica gel plates and an eluent system such as pentane (B18724) and diethyl ether with acetic acid. nih.govtandfonline.com this compound can be detected under UV light (254 nm) and by spraying with visualization reagents like vanillin (B372448) in sulfuric acid, followed by heating. utwente.nl this compound has a characteristic retardation factor (Rf) value under specific TLC conditions, which can aid in its identification. utwente.nltandfonline.com TLC has been shown to be useful for the unambiguous identification of different Boswellia samples based on their characteristic compound profiles, including the presence or absence of incensole and this compound. nih.govtandfonline.com

Role of this compound as a Chemotaxonomic Marker and Biomarker for Boswellia Species

This compound, along with incensole, is considered a significant chemotaxonomic marker and biomarker for certain Boswellia species. nih.govwikipedia.orgresearchgate.netnih.govpsu.edunih.gov Chemotaxonomy uses chemical compounds to classify and differentiate organisms, while biomarkers are substances that indicate a particular biological state or process, in this context, the origin from a specific Boswellia species.

The presence and relative abundance of this compound can help distinguish between different Boswellia species. For instance, incensole and this compound are considered specific biomarkers for Boswellia papyrifera. nih.govnih.gov Studies analyzing the chemical composition of various Boswellia species have shown that incensole and this compound are characteristic compounds of B. papyrifera oleogum resin oil. nih.govdntb.gov.ua While incensole has been detected in B. papyrifera, B. elongata, and B. serrata resins, this compound is found in significant amounts particularly in B. papyrifera. researchgate.netoptica.orgmaqsurah.comresearchgate.net The high content of incensole and this compound in B. papyrifera and B. elongata characterizes these species. plazi.org The concentration of this compound can vary significantly between species and even within different extracts of the same species. researchgate.netoptica.orgmaqsurah.com For example, the acetylated fraction of Boswellia papyrifera resin (MeOH extract) showed a high amount of this compound (32.87%), while other species showed no or trace amounts. researchgate.netoptica.orgmaqsurah.com This variation in diterpene content, including incensole and this compound, is used to discriminate samples from different species and origins. researchgate.netresearchgate.net The identification of this compound as a biomarker aids in the unambiguous identification of Boswellia resins and helps resolve confusion in the literature regarding species identification. nih.govplazi.orgresearchgate.net

Quantitative Data on this compound Content in Boswellia papyrifera Extracts researchgate.netoptica.orgmaqsurah.com

| Extract Type (from B. papyrifera resin) | This compound Content (%) |

| Acetylated fraction (MeOH extract) | 32.87 |

| n-hexane extract | 14.66 |

| Ethyl acetate extract | 2.84 |

Note: Data is based on analysis of acetylated fraction of Boswellia papyrifera resin and different extracts. researchgate.netoptica.orgmaqsurah.com

Presence of Incensole and this compound in Selected Boswellia Species (Based on TLC and other analyses) nih.govdntb.gov.uaresearchgate.netnih.gov

| Species | Incensole | This compound | Notes |

| B. papyrifera | Present | Present | Specific biomarker, found in significant amounts. researchgate.netnih.govoptica.orgmaqsurah.comnih.gov |

| B. carterii | Present | Present | Also considered B. sacra. wikipedia.orgnih.gov May contain isoincensole and isothis compound. nih.govdntb.gov.ua |

| B. sacra | Present | Present | Also considered B. carterii. wikipedia.orgnih.gov May contain isoincensole and isothis compound. nih.govdntb.gov.ua |

| B. serrata | Present | Absent | Does not show this compound spots by TLC, but contains incensole. researchgate.netnih.gov |

| B. elongata | Present | Present | Contains incensole. researchgate.net High content of incensole and this compound. plazi.org |

| B. socotrana | Absent | Absent | No visual spot for incensole by TLC. researchgate.net |

| B. neglecta | - | - | TLC chromatogram shown, but specific presence of IA not explicitly stated in snippet. researchgate.net |

| B. rivae | - | - | Characteristic compounds include n-octanol and n-octyl acetate, along with incensole and this compound in B. papyrifera, but not explicitly stated for B. rivae. nih.govdntb.gov.ua |

Note: This table summarizes findings from various sources and methods. The presence or absence can depend on the specific part of the plant analyzed and the analytical method used.

Biosynthesis and Chemical Synthesis Pathways

Mechanistic Hypotheses on the Biosynthesis of Incensole (B1241747) Acetate (B1210297) in Boswellia

The biosynthesis of incensole acetate in Boswellia species is believed to originate from common terpenoid precursors. wikipedia.orgnih.gov The exact enzymatic steps involved in the cyclization and functionalization of these precursors to form the characteristic cembranoid scaffold of incensole and its acetate are still under investigation, as specific enzymes have not yet been isolated from Boswellia trees. nih.govresearchgate.netresearchgate.netresearchgate.net

It is proposed that incensole is produced in Boswellia plants via serratol, which is derived from geranylgeranyl pyrophosphate (GGPP). wikipedia.org GGPP is a C20 precursor for numerous metabolic pathways in plants, including those leading to chlorophylls, carotenoids, and gibberellins. wikipedia.org The proposed initial step involves the loss of the pyrophosphate group from GGPP, followed by a 1,14-cyclization to form cembrene (B1233663). wikipedia.org Subsequently, cembrene is hypothesized to undergo hydrolysis to yield serratol. wikipedia.org Serratol is then thought to undergo epoxidation and intramolecular cyclization to form incensole. wikipedia.org The acetylation of incensole to form this compound is likely catalyzed by an acetyltransferase enzyme, although this enzyme has not been identified. While this pathway has been used in synthetic approaches to incensole, the natural abundances of incensole, serratol, this compound, and iso-serratol in Boswellia species known to produce incensole are not entirely consistent with the expected outcomes if this were the sole in situ pathway. wikipedia.org

Synthetic and Semi-Synthetic Methodologies for this compound

Due to the interesting properties of incensole and this compound, various synthetic and semi-synthetic methods have been developed to obtain these compounds. nih.govresearchgate.netresearchgate.netresearchgate.net These methods range from the modification of naturally isolated compounds to total synthesis approaches.

Efficient procedures for the large-scale preparation of incensole and this compound have been developed, often starting from crude extracts of Boswellia species, particularly Boswellia papyrifera, which is known for its relatively high content of these compounds. researchgate.netresearchgate.netunipi.it One reported protocol involves the acetylation of the neutral fraction of B. papyrifera resin to convert a mixture of incensole and this compound primarily into this compound. researchgate.netunipi.it This semi-synthetic route allows for the production of this compound on a larger scale, which is necessary for further studies and derivative synthesis. researchgate.netunipi.it Purification is typically achieved through chromatographic techniques. researchgate.netunipi.it

This compound can be prepared semi-synthetically from naturally occurring incensole. A straightforward method involves the acetylation of incensole. This transformation can be achieved using acetylating agents such as acetic anhydride (B1165640) (Ac₂O) in the presence of catalysts like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP). unipi.it This reaction converts the hydroxyl group of incensole into an acetate ester, yielding this compound. This method is particularly useful when incensole is readily available from natural sources or other synthetic routes.

Various derivatives of incensole and this compound have been synthesized to explore their chemical space and properties. researchgate.netresearchgate.netnih.gov Examples include epoxidated derivatives and esters other than the acetate. nih.gov

5-epi-Incensole Acetate: The synthesis of 5-epi-incensole, an epimer of incensole, has been reported starting from this compound. researchgate.netunipi.itnih.gov This multi-step transformation typically involves deacetylation of this compound to incensole, followed by oxidation and subsequent reduction. researchgate.netunipi.it 5-epi-incensole acetate can then be synthesized from 5-epi-incensole. nih.gov

Incensole Esters: Beyond the acetate, other esters of incensole have been synthesized. These include incensole nonanoate, incensole benzoate, and incensole cinnamate, prepared through esterification reactions of incensole with the corresponding carboxylic acids or their activated forms. researchgate.netresearchgate.net

Data on the synthesis of some incensole derivatives:

| Derivative | Precursor | Key Reactions | Reference |

| 5-epi-Incensole | This compound | Deacetylation, Oxidation, Reduction | researchgate.netunipi.it |

| Incensole nonanoate | Incensole | Esterification | researchgate.netresearchgate.net |

| Incensole benzoate | Incensole | Esterification | researchgate.netresearchgate.net |

| Incensole cinnamate | Incensole | Esterification | researchgate.netresearchgate.net |

| Incensole epoxides | Incensole | Epoxidation (e.g., with m-CPBA) | nih.gov |

| This compound epoxides | This compound | Epoxidation (e.g., with m-CPBA) | nih.gov |

These synthetic modifications allow for the investigation of how structural changes influence the properties of the compounds.

While semi-synthetic routes from natural sources are common, total synthesis approaches to the incensole diterpenoid scaffold have also been reported. nih.govresearchgate.netresearchgate.netresearchgate.net Total synthesis provides a route to obtain incensole and its derivatives independently of their natural abundance and allows for the synthesis of analogs not found in nature. Although specific details of published total synthesis routes were not extensively detailed in the search results, the existence of at least one reported total synthesis of incensole confirms the ability to construct the complex bicyclo[10.2.1]pentadeca-5,9-diene core structure of this compound from simpler starting materials. nih.govresearchgate.netresearchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Action

Regulation of Inflammatory Signaling Cascades

IA has been shown to regulate inflammatory signaling cascades, particularly those mediated by the NF-κB pathway. psu.eduoup.comnih.govnih.gov This modulation is considered a key mechanism underlying its anti-inflammatory activity. oup.comnih.gov

Nuclear Factor-κB (NF-κB) Pathway Modulation

The NF-κB pathway is a critical regulator of immune and inflammatory responses, controlling the expression of numerous genes involved in these processes. wikipedia.orgoup.com Incensole (B1241747) acetate (B1210297) has been identified as an inhibitor of NF-κB activation. psu.eduoup.comnih.govnih.govresearchgate.netselleckchem.com

Inhibition of IκB Kinase (IKK) Activation Loop Phosphorylation (TAK/TAB-Mediated)

Studies indicate that incensole acetate inhibits the phosphorylation of the IκB kinase (IKK) activation loop. psu.eduoup.comnih.govresearchgate.netfrontiersin.org This inhibition is reported to occur upstream of IKK, specifically by interfering with the TAK/TAB-mediated activation of IKK. psu.eduoup.comnih.govresearchgate.netfrontiersin.org TAK1 (Transforming Growth Factor β-Activated Kinase 1) and its binding proteins (TAB) are upstream regulators in pro-inflammatory signaling pathways that lead to IKK activation. psu.edunih.gov IA appears to interfere with a step that couples TAK to IKK phosphorylation and activation. psu.edu

Research using transient transfection assays in A549 cells demonstrated that IA inhibited the activation induced by overexpression of TAK1/TAB2 expression vectors. psu.eduresearchgate.netresearchgate.net The inhibitory effect was represented as a percentage of activation compared to untreated cells. researchgate.netresearchgate.net

Suppression of IκBα Degradation

A key step in NF-κB activation is the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα). psu.edu This degradation allows NF-κB to translocate to the nucleus and activate gene expression. psu.edu this compound has been shown to inhibit IκBα degradation. psu.eduoup.comnih.govtandfonline.comresearchgate.netcaymanchem.com

In TNF-α-stimulated HeLa cells, IA inhibited IκBα degradation in a dose-dependent manner. psu.eduresearchgate.net This effect was found to be statistically significant compared to control or treatment with boswellic acid, which did not inhibit IκBα degradation in the same model. psu.eduoup.comresearchgate.net

Data illustrating the dose-dependent inhibition of IκBα degradation by this compound in TNF-α-stimulated HeLa cells:

| Compound | Concentration (µM) | IκBα Degradation Inhibition |

| This compound | Various | Dose-dependent inhibition |

| Boswellic Acid | Various | No significant inhibition |

| Incensole | Various | Similar dose-dependent inhibition as IA psu.edu |

Based on research findings in TNF-α-stimulated HeLa cells. psu.eduresearchgate.net

Specificity of NF-κB Inhibition (e.g., Non-Direct IKK Inhibition, Differential Pathway Effects)

The inhibition of NF-κB by this compound appears to be specific and not due to direct inhibition of IKK activity in vitro. psu.eduoup.comnih.govnih.govresearchgate.net IA did not inhibit IKK activity in cell-free assays. psu.edunih.gov Furthermore, IA did not suppress IκBα phosphorylation in costimulated T-cells (stimulated with PMA and ionomycin), indicating that its inhibitory effect does not extend to all NF-κB activation pathways. psu.edunih.govfrontiersin.org However, IA did inhibit IκBα phosphorylation and degradation in TNF-stimulated Jurkat cells. psu.edu

The specificity of IA's action is further supported by findings that it did not interfere with TNF-α-induced activation of JNK and p38 MAPK, other signaling kinases activated by TNF-α. psu.edunih.gov This suggests that IA's inhibitory effect is targeted towards specific upstream events leading to IKK activation, likely involving the TAK/TAB complex, rather than a broad inhibition of downstream kinases or all NF-κB activating pathways. psu.eduoup.comnih.govfrontiersin.org

Cytokine and Chemokine Expression Regulation in Cell Models

NF-κB activation leads to the transcription of genes encoding various pro-inflammatory cytokines and chemokines. wikipedia.orgoup.com By inhibiting NF-κB activation, this compound consequently regulates the expression of these inflammatory mediators in various cell models. psu.eduoup.comtandfonline.comresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netscilit.comresearchgate.net

Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

This compound has been shown to downregulate the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). oup.comtandfonline.comresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netscilit.comresearchgate.net

In LPS-stimulated human peripheral monocytes, IA inhibited the formation of IL-1β, IL-6, and TNF-α. oup.comtandfonline.com Studies in mouse models of ischemic injury and closed head injury have also demonstrated that IA treatment reduced the levels or mRNA expression of TNF-α and IL-1β. nih.govresearchgate.netnih.govresearchgate.netscilit.comresearchgate.net

Data on the effect of this compound on pro-inflammatory cytokine levels in a mouse model of ischemic injury:

| Cytokine | Control Level | IA (1 mg/kg) Level | IA (10 mg/kg) Level | IA (50 mg/kg) Level | Reduction at 50 mg/kg |

| TNF-α | Baseline | Reduced | Significantly Reduced | Significantly Reduced | 88% nih.gov |

| IL-1β | Baseline | Reduced | Significantly Reduced | Significantly Reduced | 77% nih.gov |

| TGF-β | Baseline | Reduced | Significantly Reduced | Significantly Reduced | 80% nih.gov |

*Levels measured at 4 hours following ischemic injury in mouse brain. nih.gov Significance indicated by *p < 0.05; *p < 0.0001 compared to controls. nih.gov

In a mouse model of closed head injury, IA (50 mg/kg) significantly inhibited the mRNA expression of IL-1β and TNF-α at 3 hours post-injury. researchgate.netnih.govresearchgate.net

Data on the effect of this compound on pro-inflammatory cytokine mRNA expression in a mouse model of closed head injury:

| Cytokine mRNA | Vehicle Control | IA (50 mg/kg) | Significance |

| IL-1β | Baseline | Reduced | P < 0.05 researchgate.netresearchgate.net |

| TNF-α | Baseline | Reduced | P < 0.05 researchgate.netresearchgate.net |

mRNA levels quantified at 3 hours post-injury by real-time PCR. researchgate.netresearchgate.net

The downregulation of these cytokines by IA is consistent with its inhibitory effect on the NF-κB pathway, as NF-κB is a key transcription factor regulating their production. wikipedia.orgoup.comfrontiersin.org

Reduction of Reactive Oxygen Species (ROS) Production

Research indicates that this compound can effectively reduce the production of reactive oxygen species in cellular systems. For instance, studies on human olfactory bulb neural stem cells (hOBNSCs) exposed to amyloid-β (Aβ) peptide, a known inducer of oxidative stress, showed that this compound treatment significantly decreased intracellular ROS levels. caymanchem.comdaneshyari.comnih.gov This suggests a protective effect against the cellular damage caused by excessive free radicals.

Inhibition of Lipid Peroxidation Markers (e.g., Malondialdehyde levels)

Lipid peroxidation is a key consequence of oxidative stress, leading to the degradation of lipids and the formation of toxic byproducts such as malondialdehyde (MDA). frontiersin.orgmdpi.comscirp.org Elevated MDA levels are commonly used as a biomarker for oxidative damage. mdpi.comscirp.orgwikidata.orgthegoodscentscompany.comejgm.co.uk Studies have shown that this compound treatment can lead to a reduction in increased malondialdehyde levels induced by oxidative insults. In human olfactory bulb neural stem cells treated with amyloid-β, this compound was found to decrease the elevated levels of MDA. caymanchem.comdaneshyari.comnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Glutathione (B108866), Catalase)

Cellular defense against oxidative stress involves endogenous antioxidant enzyme systems, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), as well as non-enzymatic antioxidants like glutathione (GSH). mdpi.comoatext.commdpi.combiorxiv.orgmdpi.com These enzymes work synergistically to neutralize ROS and their harmful byproducts. mdpi.comoatext.commdpi.com Research suggests that this compound can enhance the activity or levels of these crucial antioxidant components. In human olfactory bulb neural stem cells subjected to amyloid-β-induced oxidative stress, this compound treatment resulted in increased levels of SOD, CAT, and GPX. daneshyari.comnih.gov Furthermore, this compound significantly upregulated the expression of Nrf2, a transcription factor that plays a key role in regulating the expression of numerous antioxidant enzymes, including heme oxygenase-1 (HO-1). daneshyari.comnih.gov The increase in HO-1 expression was found to contribute to the neuroprotective effect of this compound against amyloid-β-induced neurotoxicity. daneshyari.comnih.gov

Transient Receptor Potential Vanilloid Type 3 (TRPV3) Channel Agonism

This compound has been identified as a potent agonist of the Transient Receptor Potential Vanilloid type 3 (TRPV3) channel. caymanchem.comresearchgate.netnih.govresearchgate.nettcdb.orgnih.govwikipedia.org TRPV3 is a non-selective cation channel predominantly expressed in the skin, particularly in keratinocytes, but also found in other tissues, including the brain. nih.govresearchgate.nettcdb.orgwikipedia.orgbenthamopen.comcore.ac.uk Activation of TRPV3 channels is known to result in an influx of calcium ions into the cell. researchgate.netnih.govresearchgate.netcore.ac.ukmdpi.com

Calcium Influx Induction in Heterologously Expressed Systems (e.g., HEK293 cells)

Studies utilizing heterologous expression systems, such as HEK293 cells engineered to express the TRPV3 channel, have provided significant evidence for this compound's agonistic activity. This compound has been shown to induce calcium influx in HEK293 cells expressing TRPV3. caymanchem.comresearchgate.netnih.govresearchgate.net The effect of this compound on TRPV3-induced calcium influx in HEK293 cells expressing TRPV3-YFP has been reported with an EC50 value of 16 µM. nih.govresearchgate.netcaymanchem.com This calcium influx is significantly reduced when calcium is removed from the extracellular medium, confirming the influx of calcium through TRPV3 channels. researchgate.net While this compound induces calcium influx in TRPV3-expressing HEK293 cells, it shows only modest or no significant activity on HEK293 cells expressing other related TRP channels like TRPV1, TRPV2, or TRPV4 at concentrations maximally effective for TRPV3. researchgate.netnih.govresearchgate.netnih.gov

Activation in Primary Cell Cultures (e.g., Keratinocytes)

Beyond heterologous expression systems, this compound has also demonstrated the ability to activate TRPV3 channels in primary cell cultures, notably in keratinocytes. TRPV3 is highly expressed in keratinocytes and plays a role in various skin functions. tcdb.orgwikipedia.orgbenthamopen.comcore.ac.ukmdpi.com this compound has been shown to induce calcium influx in primary mouse keratinocytes from wild-type mice. researchgate.netnih.govresearchgate.netnih.gov This effect was not observed in keratinocytes from TRPV3-deficient mice, further supporting that the activation is mediated specifically through the TRPV3 channel. researchgate.netnih.gov Activation of TRPV3 in keratinocytes by agonists like this compound can lead to calcium influx, which is involved in numerous cellular functions of these cells. core.ac.ukmdpi.com

Selectivity Profile Against Other TRP Channels and Receptors

This compound has been identified as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. Studies investigating its selectivity have shown that while IA activates TRPV3 channels expressed in HEK293 cells and primary keratinocytes, it exhibits modest or no effect on other TRP channels such as TRPV1, TRPV2, and TRPV4. researchgate.netnih.gov Furthermore, IA showed limited or no effect on a panel of 24 other receptors, ion channels, and transport proteins tested. researchgate.netnih.gov This suggests a degree of selectivity for TRPV3 among the tested targets. An EC₅₀ value of 16 µM has been reported for IA's activation of TRPV3 channels inducing calcium influx in HEK293 cells expressing TRPV3. caymanchem.comcaymanchem.commdpi.com Another study reported an EC₅₀ of 1.4 μM for IA's activation of TRPV3-mediated calcium influx in rTRPV3. tandfonline.com

Theoretical Implications for Brain-Resident TRPV3 Channels

TRPV3 mRNA has been detected in neurons throughout the brain, although the precise role of these channels in the central nervous system remains an area of ongoing research. researchgate.netnih.govnih.govtcdb.org this compound's ability to activate TRPV3 channels has theoretical implications for its observed psychoactive and neuroprotective effects. researchgate.netnih.govnih.gov Studies in mice have shown that IA elicits anxiolytic-like and antidepressive-like behavioral effects, and these effects were not observed in TRPV3-deficient mice, suggesting mediation via TRPV3 channels. researchgate.netnih.govnih.gov This implies that TRPV3 channels in the brain may play a role in emotional regulation. researchgate.netnih.govnih.gov The activation of brain-resident TRPV3 by IA may contribute to its beneficial effects in neurological contexts.

Neuroprotective Mechanisms at the Cellular Level

This compound has demonstrated neuroprotective effects in various cellular and in vivo models, primarily attributed to its anti-inflammatory and anti-apoptotic properties. nih.govmedchemexpress.comalzdiscovery.orgoup.com

Inhibition of Beta-Amyloid-Induced Neurotoxicity in Neural Stem Cells

Beta-amyloid (Aβ) peptide is a key component in the pathology of Alzheimer's disease, known to induce neurotoxicity and oxidative damage. daneshyari.com this compound has been shown to prevent Aβ₂₅–₃₅-induced neurotoxicity in human olfactory bulb neural stem cells (hOBNSCs). medchemexpress.comalzdiscovery.orgdaneshyari.comchemsrc.com Pre-treatment with IA significantly ameliorated Aβ₂₅–₃₅-induced cell death. medchemexpress.comchemsrc.com For instance, a 48–52% decrease in cell viability induced by Aβ₂₅–₃₅ was restored to 85–89% upon pre-treatment with 100 µM IA. medchemexpress.comchemsrc.com IA also influenced the proliferation and differentiation of hOBNSCs exposed to Aβ₂₅–₃₅, stimulating the proliferation and differentiation of neuronal markers. daneshyari.com

Mitigation of Inflammatory Components in Cerebral Ischemic Injury Models

Cerebral ischemic injury involves significant inflammatory responses that contribute to neuronal damage. nih.govnih.gov this compound has shown protective effects against ischemic neuronal damage and reperfusion injury in mice by attenuating the inflammatory nature of the damage. nih.govnih.govchemfaces.com Studies have shown that IA administration post-ischemia reduced infarct volumes and improved neurological activities in a dose-dependent manner. nih.govnih.govchemfaces.com The protective effects were accompanied by the inhibition of pro-inflammatory cytokine expression, including TNF-α, IL-1β, and TGF-β, as well as the attenuation of NF-κB activation following injury. nih.govnih.gov

| IA Dose (mg/kg) | Reduction in TNF-α Levels (%) | Reduction in IL-1β Levels (%) | Reduction in TGF-β Levels (%) | Reduction in NF-κB Activity (%) |

| 1 | Not specified | Not specified | Not specified | 23 |

| 10 | Not specified | Not specified | Not specified | 71 |

| 50 | 88 | 77 | 80 | 84 |

Data derived from a mouse model of ischemic injury. nih.gov

In a mouse model of closed head injury (CHI), IA reduced glial activation and inhibited the expression of IL-1β and TNF-α mRNAs. oup.comresearchgate.net This mitigation of inflammatory mediators is considered a key mechanism behind IA's neuroprotective effects in injury models. tandfonline.comnih.gov

Anti-Apoptotic Effects in Neuronal Cell Cultures

Apoptosis, or programmed cell death, contributes to neuronal loss in various neurological conditions, including those induced by beta-amyloid toxicity and ischemic injury. nih.govmedchemexpress.comdaneshyari.com this compound has demonstrated anti-apoptotic effects in neuronal cell cultures. medchemexpress.comdaneshyari.com In hOBNSCs exposed to Aβ₂₅–₃₅, IA pre-treatment significantly decreased the apoptotic rate. daneshyari.comchemsrc.com This was evidenced by decreased caspase-3 activity and protein expression, downregulated expression of pro-apoptotic markers like Bax, caspase 8, and cytochrome c, and upregulated expression of the anti-apoptotic marker Bcl-2 at both mRNA and protein levels. medchemexpress.comdaneshyari.comchemsrc.com IA also helped maintain mitochondrial membrane potential, which is often disrupted during apoptosis, and lowered intracellular Ca²⁺ levels. daneshyari.com

Enzyme Inhibition Studies

Research into the mechanisms of this compound has included studies on its effects on enzyme activity, particularly those involved in inflammatory pathways. This compound has been shown to inhibit the degradation of inhibitor of NF-κB (IκBα) in TNF-α-stimulated HeLa cells at concentrations ranging from 60 to 140 µM. caymanchem.comcaymanchem.comtandfonline.compsu.edu This inhibition of IκBα degradation prevents the nuclear translocation and activation of NF-κB, a key transcription factor regulating the expression of pro-inflammatory genes. nih.govnih.govchemfaces.compsu.eduresearchgate.net While IA inhibits IκB kinase (IKK) phosphorylation and activation in vivo, it does not do so in vitro, suggesting its effect is upstream of IKK. tandfonline.comnih.govtandfonline.compsu.eduresearchgate.net IA appears to interfere with a step that couples TAK (transforming growth factor β-activated kinase) to the phosphorylation of IKK, thereby blocking NF-κB activation mediated by TNF-α and LPS stimulation. tandfonline.compsu.eduresearchgate.net

In the context of beta-amyloid-induced neurotoxicity in hOBNSCs, IA also increased the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). daneshyari.com This effect was crucial for its neuroprotective activity, as inhibiting HO-1 reversed the protective effects of IA against Aβ-induced neurotoxicity. daneshyari.com

| Enzyme/Pathway Target | Effect of this compound | Relevant Concentration/Dose | Model System |

| NF-κB activation | Inhibition | 60-140 µM | TNF-α-stimulated HeLa cells, LPS-stimulated human peripheral monocytes caymanchem.comcaymanchem.comtandfonline.compsu.eduresearchgate.net |

| IκBα degradation | Inhibition | 60-140 µM | TNF-α-stimulated HeLa cells caymanchem.comcaymanchem.comtandfonline.compsu.edu |

| IKK phosphorylation | Inhibition (in vivo), No effect (in vitro) | Not specified | in vivo, HEK293T cells tandfonline.comnih.govtandfonline.compsu.eduresearchgate.net |

| HO-1 expression | Upregulation | Not specified | Aβ₂₅–₃₅-exposed hOBNSCs daneshyari.com |

Summary of select enzyme/pathway inhibition findings.

Monoamine Oxidase-A (MAO-A) Enzyme Activity Modulation

Monoamine oxidase-A (MAO-A) is an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) selfhacked.com. Inhibition of MAO-A activity can lead to increased levels of these neurotransmitters, which is a strategy used in the treatment of depressive disorders selfhacked.comwikipedia.org. Studies have indicated that this compound, along with its derivative 5-epi-incensole acetate, can inhibit MAO-A enzyme activity. This inhibitory effect is suggested to contribute to the observed antidepressant-like effects of these compounds in animal models researchgate.netnih.govresearcher.life. Molecular docking studies have predicted the binding mode of these compounds at the substrate binding site of monoamine oxidase, with docking scores supporting their potential interaction researchgate.netnih.govresearcher.life.

In Vitro Anti-Cancer Cell Line Cytotoxicity and Underlying Mechanisms

Research has explored the cytotoxic potential of this compound against various cancer cell lines in vitro, investigating the mechanisms by which it exerts these effects researchgate.netresearchgate.netnih.govrsc.orgrsc.orgnih.govbsmiab.org.

Inhibition of Cancer Cell Proliferation in Cell Culture

This compound has demonstrated the ability to inhibit the proliferation of cancer cells in cell culture settings researchgate.netresearchgate.netnih.govrsc.orgrsc.orgnih.govbsmiab.org. Studies evaluating the effect of this compound on breast cancer cell lines, for instance, have shown cytotoxicity at effective concentrations researchgate.netnih.govrsc.orgrsc.orgnih.gov. This inhibition of proliferation is a key aspect of its potential as an anti-cancer agent nih.govrsc.org.

Induction of Programmed Cell Death (Apoptosis) Pathways

One of the proposed mechanisms for the anti-cancer activity of this compound is the induction of programmed cell death, or apoptosis, in cancer cells nih.govrsc.orgfrontiersin.orgfrontiersin.org. While some studies highlight the pro-apoptotic effects of Boswellia components, including the possibility that this compound contributes to these effects, direct evidence specifically detailing the apoptosis pathways triggered by this compound in cancer cells is an area of ongoing research oup.comnih.govrsc.orgfrontiersin.orgfrontiersin.org. Studies on other cell types, such as human olfactory bulb neural stem cells, have shown that this compound can reduce apoptosis induced by certain neurotoxic peptides by reversing changes in the expression levels of key apoptotic and anti-apoptotic proteins like Bax, caspase 8, cytochrome c, and Bcl-2 medchemexpress.comglpbio.comcaymanchem.com. The DNA-binding and destructive properties of some nanoformulations containing this compound may also be linked to cellular apoptotic activity in cancer cells nih.govrsc.org.

Computational Molecular Docking and Dynamics Simulations with Cancer-Related Protein Targets

Computational approaches, such as molecular docking and dynamics simulations, have been employed to predict the potential interactions of this compound with cancer-related protein targets researchgate.netresearchgate.netnih.govrsc.orgrsc.orgnih.gov. These in silico studies aim to understand the binding affinity and mode of interaction between this compound and proteins involved in cancer development and progression researchgate.netnih.govrsc.orgrsc.orgnih.gov. For example, molecular docking studies have been conducted to assess the activity of this compound against breast cancer targets like estrogen receptor (ER), progesterone (B1679170) receptor (PR), and HER2 receptor researchgate.netnih.govrsc.orgrsc.orgnih.gov. While some studies using reverse docking analysis of Boswellia terpenoids did not specifically highlight notable docking properties of this compound to a broad range of cancer-relevant protein targets, other computational studies have focused on specific targets related to cancer pathways mdpi.comsemanticscholar.org.

Preclinical Efficacy Studies in Animal Models

In Vivo Anti-Inflammatory Efficacy

Incensole (B1241747) acetate (B1210297) has demonstrated significant anti-inflammatory effects in several in vivo animal models. This efficacy is believed to be mediated, at least in part, through the inhibition of the NF-κB pathway, a key regulator of inflammatory responses. oup.compsu.edunih.govresearchgate.net

Reduction of Edema in Acute Inflammatory Models (e.g., Paw Edema)

Studies have shown that incensole acetate can effectively reduce edema in acute inflammatory models, such as carrageenan- or zymosan-induced paw edema in rodents. oup.compsu.edunih.govresearchgate.netnih.gov This effect indicates a robust anti-inflammatory action comparable to some standard anti-inflammatory drugs in these specific models. psu.eduresearchgate.net

| Model | Species | Key Finding | Source |

| Carrageenan-induced edema | Mouse | Robust anti-inflammatory effect observed. | oup.comnih.govresearchgate.net |

| Zymosan-induced edema | Mouse | Robust anti-inflammatory effect observed. | researchgate.net |

| Freund's complete adjuvant | Rat | Reduction in paw edema. | google.com |

Systemic Anti-Inflammatory Responses in Murine Models

Beyond localized edema, this compound has also been shown to influence systemic inflammatory responses. In models of traumatic brain injury (TBI) in mice, this compound reduced glial activation and inhibited the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) mRNAs in the brain. nih.govresearchgate.netoup.com It also induced cell death in macrophages at the site of trauma. nih.govresearchgate.netoup.com Furthermore, studies have indicated that this compound can inhibit the formation of IL-1β, IL-6, and TNF-α, as well as prostaglandin (B15479496) E2, in lipopolysaccharide (LPS)-stimulated human peripheral monocytes. oup.com

| Model | Species | Inflammatory Marker Affected | Key Finding | Source |

| Traumatic Brain Injury (CHI) | Mouse | Glial activation, IL-1β mRNA, TNF-α mRNA, Macrophages | Reduced glial activation, inhibited cytokine expression, induced macrophage cell death in brain. | nih.govresearchgate.netoup.com |

| LPS-stimulated human peripheral monocytes | In vitro | IL-1β, IL-6, TNF-α, Prostaglandin E2 | Inhibited formation of these inflammatory mediators. | oup.com |

| LPS-induced inflammation | Rat | IL-6, TNF-α, NO, GFAP, MDA | Reduced levels of these markers in the hippocampus. | researchgate.net |

Neuropharmacological and Behavioral Assessments

This compound has demonstrated notable effects on the central nervous system, exhibiting anxiolytic-like and antidepressant-like activities in various behavioral paradigms in rodents. wikipedia.orgoup.comnih.govphypha.irresearchgate.net These effects are suggested to be mediated, at least in part, by the activation of TRPV3 channels in the brain. nih.govresearchgate.net

Anxiolytic-like Activity in Behavioral Paradigms (e.g., Elevated Plus Maze, Open Field Test)

Studies using the elevated plus maze (EPM), a standard test for evaluating anxiolytic effects based on rodents' aversion to open spaces, have shown that this compound increases the time mice spend in the aversive open arms. nih.govresearchgate.netmeliordiscovery.com This indicates a reduction in anxiety-like behavior. nih.govresearchgate.netmeliordiscovery.com In the open field test (OFT), which assesses exploratory behavior and anxiety in a novel environment, this compound has also shown effects consistent with anxiolytic activity, such as increased entries into the central area. researchgate.net

| Behavioral Test | Species | Key Finding | Source |

| Elevated Plus Maze | Mouse | Increased time spent in open arms, indicating anxiolytic-like effect. | nih.govresearchgate.net |

| Elevated Plus Maze | Rat | Increased entries and duration of stay on open arms. | researchgate.net |

| Open Field Test | Mouse | Effects consistent with anxiolytic activity. | nih.govresearchgate.net |

| Open Field Test | Rat | Increased frequency of line crossing, rearing, and central square entries. | researchgate.net |

Antidepressant-like Activity in Stress Models (e.g., Forced Swim Test, Tail Suspension Test, Chronic Unpredictable Mild Stress)

This compound has exhibited antidepressant-like effects in commonly used rodent models of depression, including the forced swim test (FST) and the tail suspension test (TST). nih.govphypha.irnih.govexamine.comjuniperpublishers.commeliordiscovery.com In these tests, which measure behavioral despair, this compound has been shown to reduce immobility time. nih.govnih.govexamine.com Furthermore, in the chronic unpredictable mild stress (CUMS) model, which induces depressive-like symptoms through prolonged exposure to various stressors, this compound and its derivatives have demonstrated the ability to ameliorate these symptoms, including reducing immobility time in FST and TST and reversing stress-induced reductions in body weight and sucrose (B13894) preference. nih.govdovepress.comnih.govresearchgate.net

| Stress Model/Behavioral Test | Species | Key Finding | Source |

| Forced Swim Test | Mouse | Significantly reduced immobility time, indicating antidepressant-like effect. | nih.govnih.govexamine.com |

| Tail Suspension Test | Mouse | Significantly reduced immobility time, indicating antidepressant-like effect. | nih.gov |

| Chronic Unpredictable Mild Stress | Mouse | Ameliorated depressive symptoms, reduced immobility in FST/TST, reversed weight loss and sucrose aversion. | nih.gov |

Influence on Basal Locomotor Activity and Exploratory Behavior

Assessments of basal locomotor activity and exploratory behavior are crucial to differentiate between specific behavioral effects (anxiolytic or antidepressant) and general changes in motor function. Studies have indicated that this compound does not significantly affect basal locomotor activity at doses that exhibit antidepressant-like effects in tests like the FST and TST. nih.govexamine.com However, some research suggests a potential reduction in locomotion at higher doses in otherwise healthy mice. examine.compsu.edu Exploratory behavior, as measured in tests like the open field, can be influenced by both anxiety levels and general activity; this compound's effects in these tests appear to be primarily related to its anxiolytic properties rather than a general increase in motor activity. researchgate.netaugusta.edueijppr.com

| Behavioral Test | Species | Key Finding | Source |

| Open Field Test | Mouse | Generally devoid of effects on locomotor activity at antidepressant doses. | nih.govexamine.com |

| Open Field Test | Mouse | Potential for reduced locomotion at higher doses in healthy mice. | examine.com |

| Open Field Test | Rat | Increased exploratory behaviors (e.g., central entries) linked to anxiolysis. | researchgate.neteijppr.com |

| Locomotor Activity (Home Cage) | Mouse | Dose-dependent decrease in nocturnal activity observed in one study. | psu.edu |

This compound, a diterpene found in the resin of Boswellia species, commonly known as frankincense, has been the subject of preclinical investigations to explore its potential therapeutic effects, particularly within the central nervous system. These studies, primarily conducted in animal models, have focused on its ability to modulate key biological pathways and its neuroprotective properties in the context of neurological injury.

Modulation of Central Nervous System Biomarkers (e.g., Hippocampal BDNF and CRF Expression)

Studies have indicated that this compound can influence the expression of crucial biomarkers in the central nervous system, such as Brain-Derived Neurotrophic Factor (BDNF) and Corticotropin-Releasing Factor (CRF), particularly in the hippocampus. Research in selectively bred mice exhibiting submissive behavior, a model used to screen for chronic antidepressant effects, demonstrated that chronic administration of this compound dose- and time-dependently reduced submissiveness. This behavioral effect was accompanied by a reduction in serum corticosterone (B1669441) levels and a modulation of hippocampal gene expression, specifically a dose-dependent down-regulation of CRF transcripts and up-regulation of BDNF transcripts IV and VI. nih.govresearchgate.net These findings suggest that this compound may influence the hypothalamic-pituitary-adrenal (HPA) axis and hippocampal gene expression, contributing to beneficial behavioral outcomes. nih.govresearchgate.net

Data on Hippocampal BDNF and CRF mRNA Levels

| Biomarker | Effect of this compound (Chronic Administration) |

|---|---|

| Hippocampal BDNF mRNA (IV, VI) | Up-regulation (dose-dependent) |

Genetic Ablation Studies Demonstrating TRPV3 Channel Involvement in Behavioral Effects

This compound has been identified as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) ion channel. nih.govresearchgate.netnih.gov Studies utilizing TRPV3-deficient mice have provided strong support for the involvement of this channel in mediating the behavioral effects of this compound. nih.govresearchgate.netnih.govtheanswerpage.com In wild-type mice, this compound administration elicited anxiolytic-like and antidepressive-like behaviors. nih.govresearchgate.netnih.govtheanswerpage.com However, these behavioral effects were not observed in TRPV3 knockout mice, indicating that the presence of functional TRPV3 channels is crucial for these psychoactive effects. nih.govresearchgate.netnih.govtheanswerpage.com This suggests that this compound elicits its behavioral effects by activating TRPV3 channels in the brain. nih.govresearchgate.netnih.govtheanswerpage.com

Neuroprotective Potential in Animal Models of Neurological Injury

This compound has demonstrated neuroprotective potential in various animal models of neurological injury, including cerebral ischemia-reperfusion injury and experimental brain trauma. nih.govnih.govpsychology-spot.comchemfaces.commedchemexpress.com

Reduction of Infarct Volume Following Cerebral Ischemia-Reperfusion Injury

In models of cerebral ischemia-reperfusion injury in mice, this compound administration post-ischemia has been shown to reduce infarct volumes. nih.govnih.govpsychology-spot.comchemfaces.com This protective effect was observed in a dose-dependent manner. nih.govnih.gov For instance, administration of this compound at 0, 3, and 6 hours after ischemia resulted in a significant reduction in lesion area. nih.gov

Data on Infarct Volume Reduction Post-Ischemia

| Treatment Time Post-Ischemia | Reduction in Lesion Area (Approximate) |

|---|---|

| 0 hours | 77% |

| 3 hours | 67% |

| 6 hours | 37% |

| 12 hours | Not statistically significant |

The protective effects on infarct volume were partially mediated by TRPV3 channels, as indicated by studies using TRPV3-deficient mice. nih.govnih.gov While this compound reduced infarct volume in both wild-type and TRPV3 knockout mice, the reduction was less pronounced in the knockout animals. nih.gov

Amelioration of Neurological Deficits Post-Ischemic Injury

Beyond reducing infarct size, this compound treatment has also been shown to improve neurological outcomes in animal models of ischemic injury. nih.govnih.govchemfaces.com Mice treated with this compound following ischemia exhibited a dose-dependent decrease in neurological deficits, assessed using a standardized scale. nih.gov A treatment time-dependent decrease in neurological deficits was also observed. nih.gov

Data on Neurological Deficit Scores Post-Ischemia

| Treatment Time Post-Ischemia | Neurological Deficit Score (Approximate) |

|---|---|

| Vehicle | 3.2 |

| 0 hours | 0.5 |

| 3 hours | 1.1 |

| 6 hours | 2.0 |

| 12 hours | 2.8 |

Lower scores indicate fewer neurological deficits.

Mitigation of Neuroinflammation in Experimental Brain Trauma Models

In models of experimental brain trauma, specifically closed head injury (CHI) in mice, this compound has demonstrated anti-inflammatory and neuroprotective effects. tandfonline.comalzdiscovery.orgresearchgate.netresearchgate.net Following CHI, this compound treatment reduced glial activation and inhibited the expression of pro-inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) mRNAs in the brain. tandfonline.comresearchgate.netresearchgate.net It also induced cell death in macrophages at the trauma site. researchgate.net This mitigation of neuroinflammation was associated with improved neurobehavioral and cognitive functions, as well as reduced hippocampal neurodegeneration. tandfonline.comalzdiscovery.orgresearchgate.netresearchgate.net

Data on Inflammatory Mediator Expression Post-CHI

| Inflammatory Mediator mRNA | Effect of this compound Treatment |

|---|---|

| IL-1β | Inhibited expression |

The anti-inflammatory properties of this compound are believed to contribute significantly to its neuroprotective effects in the context of brain injury. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies and Derivative Research

Comparative Biological Activities of Incensole (B1241747) Acetate (B1210297) and Non-Acetylated Incensole

Research has directly compared the biological activities of incensole acetate (IA) and incensole (IN), its non-acetylated counterpart. Studies investigating the activation of TRPV3 channels have shown that this compound is generally more potent than incensole. For instance, this compound activated TRPV3-mediated calcium influx with an EC₅₀ of 1.4 µM in rat TRPV3, while incensole showed reduced activity with an EC₅₀ of 2.1 µM. tandfonline.comtandfonline.com In mouse TRPV3, this compound demonstrated an EC₅₀ of 16 µM. caymanchem.comtandfonline.comlabscoop.com

In the context of anti-inflammatory activity, both this compound and incensole have been identified as inhibitors of NF-κB activation. nih.govpsu.eduresearchgate.netresearchgate.net Studies have shown that this compound significantly inhibited the degradation of IκBα in TNF-α-stimulated HeLa cells, a key step in NF-κB activation. tandfonline.comnih.govpsu.edu While both compounds exhibit this inhibitory effect, the comparative potency can vary depending on the specific assay and cellular context. psu.edu